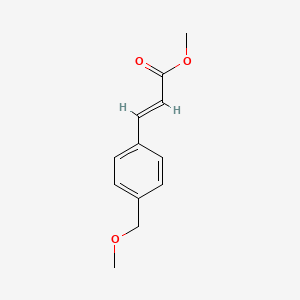
methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate is an organic compound belonging to the class of acrylates. Acrylates are esters derived from acrylic acid and are widely used in the production of polymers, coatings, and adhesives. This particular compound features a methoxymethyl group attached to the phenyl ring, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate typically involves the esterification of acrylic acid with the corresponding alcohol. One common method is the reaction of 4-(methoxymethyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Reaction Time: 6-12 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as selenium-modified microgels have been shown to be effective in promoting the esterification reaction under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation or nitration of the phenyl ring
Polymerization: Formation of polymers through radical or anionic polymerization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts
Polymerization: Radical initiators (e.g., azobisisobutyronitrile) or anionic initiators (e.g., butyllithium)
Major Products Formed
Oxidation: 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde
Reduction: 4-(methoxymethyl)phenylmethanol or 4-(methoxymethyl)phenylmethane
Substitution: 4-(bromomethyl)phenylacrylate or 4-(nitromethyl)phenylacrylate
Polymerization: Poly(this compound)
Wissenschaftliche Forschungsanwendungen
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can undergo polymerization to form cross-linked networks, which contribute to its mechanical strength and durability. Additionally, its ester functional group can participate in hydrolysis and transesterification reactions, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Methyl (E)-3-(4-(methoxymethyl)phenyl)acrylate can be compared with other acrylates such as:
Methyl methacrylate: Commonly used in the production of poly(methyl methacrylate) (PMMA) with applications in optics and medical devices.
Ethyl methacrylate: Used in the synthesis of polymers with improved flexibility and impact resistance.
Butyl methacrylate: Employed in the production of coatings and adhesives with enhanced adhesion properties.
Hydroxyethyl methacrylate: Utilized in the development of hydrogels and contact lenses.
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and applications in specialized fields.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl (E)-3-[4-(methoxymethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-14-9-11-5-3-10(4-6-11)7-8-12(13)15-2/h3-8H,9H2,1-2H3/b8-7+ |
InChI-Schlüssel |
ZZWDKGJDEKUMRB-BQYQJAHWSA-N |
Isomerische SMILES |
COCC1=CC=C(C=C1)/C=C/C(=O)OC |
Kanonische SMILES |
COCC1=CC=C(C=C1)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


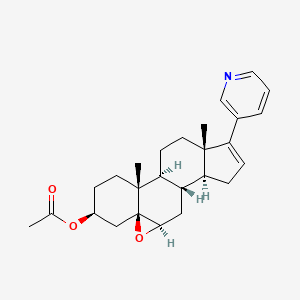
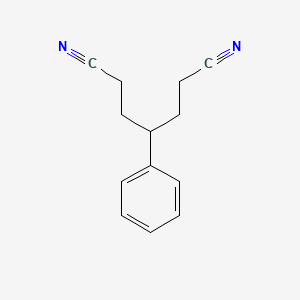

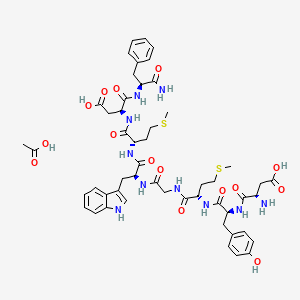
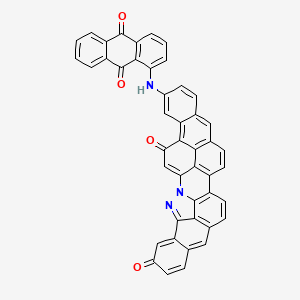
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

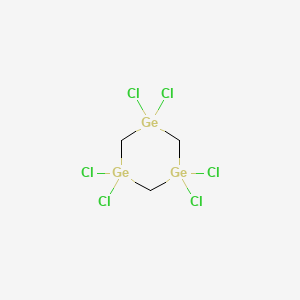
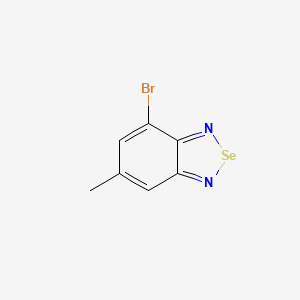
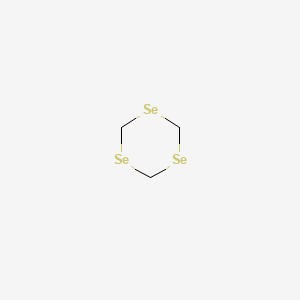
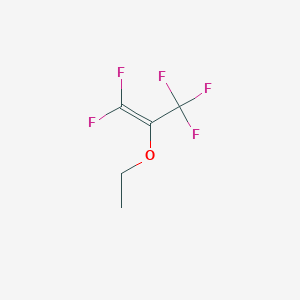

![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
